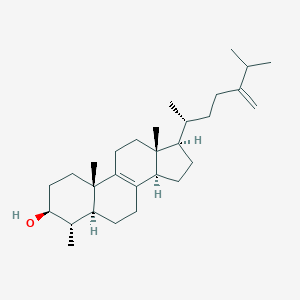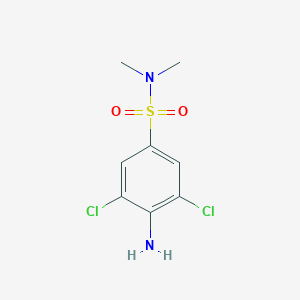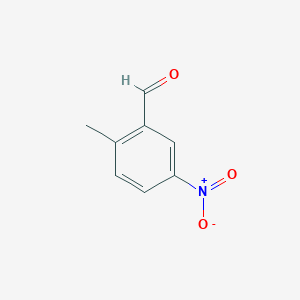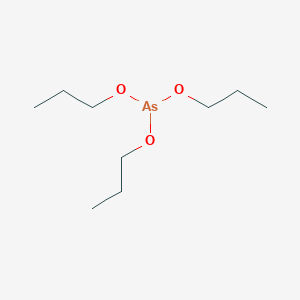
Tripropoxyarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripropoxyarsine, also known as TPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TPAA is an organoarsenic compound that is synthesized through a specific chemical process, and it has been found to have a variety of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of Tripropoxyarsine is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. This can lead to changes in cellular function and metabolism, which can have a variety of effects on the body.
Effets Biochimiques Et Physiologiques
Tripropoxyarsine has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cellular metabolism, and alterations in gene expression. These effects can have both positive and negative consequences, depending on the specific application and dosage of Tripropoxyarsine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tripropoxyarsine in lab experiments is its unique properties, which make it a valuable tool for researchers in many different fields. However, there are also limitations to its use, including the potential for toxicity and the complex synthesis process required to produce the compound.
Orientations Futures
There are many potential future directions for research on Tripropoxyarsine, including the development of new synthesis methods, the exploration of new applications for the compound, and the investigation of its potential therapeutic uses. As more is learned about the mechanism of action and biochemical effects of Tripropoxyarsine, it is likely that new and exciting applications for this compound will continue to emerge.
Méthodes De Synthèse
The synthesis of Tripropoxyarsine involves several steps, including the reaction of arsenic trioxide with propylene oxide to form a propoxoarsine intermediate, which is then reacted with triethylamine to produce Tripropoxyarsine. This process is complex and requires specific conditions to ensure the purity and efficacy of the final product.
Applications De Recherche Scientifique
Tripropoxyarsine has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the preparation of various compounds, and as a potential therapeutic agent in the treatment of certain diseases. Its unique properties make it a valuable tool for researchers in many different fields.
Propriétés
Numéro CAS |
15606-91-4 |
|---|---|
Nom du produit |
Tripropoxyarsine |
Formule moléculaire |
C9H21AsO3 |
Poids moléculaire |
252.18 g/mol |
Nom IUPAC |
tripropyl arsorite |
InChI |
InChI=1S/C9H21AsO3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
Clé InChI |
BATFUWDLGDPNDC-UHFFFAOYSA-N |
SMILES |
CCCO[As](OCCC)OCCC |
SMILES canonique |
CCCO[As](OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
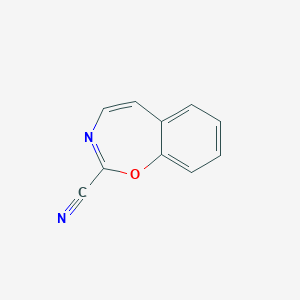
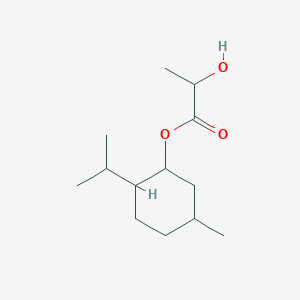

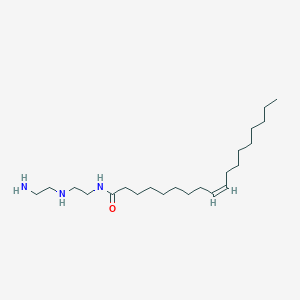
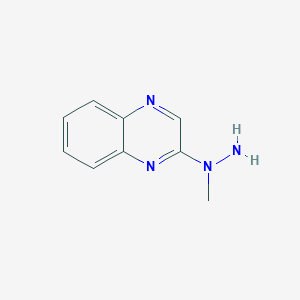
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
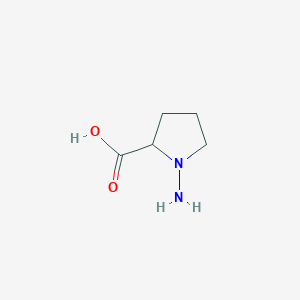
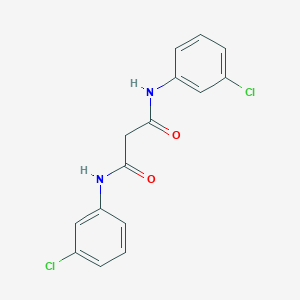
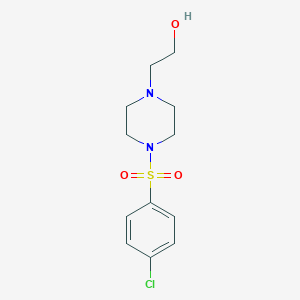
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
